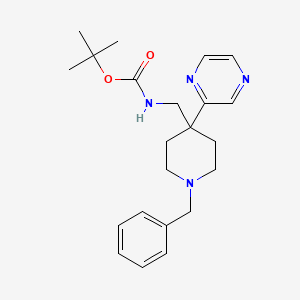

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C22H30N4O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |

InChI Key |

RMLUDTAADYSYJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate generally follows a convergent multi-step approach:

Step 1: Formation of 1-benzylpiperidine intermediate

Starting from piperidine or 4-aminopiperidine derivatives, benzylation is performed using benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., triethylamine) to yield 1-benzylpiperidine intermediates.

Step 2: Introduction of the tert-butyl carbamate protecting group

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), often at 0 °C to room temperature, in the presence of a base like triethylamine.

Step 3: Functionalization at the 4-position with pyrazin-2-yl group

This key step involves coupling the piperidine ring at the 4-position with a pyrazin-2-yl substituent. Typical methods include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using pyrazinyl boronate esters or halides and suitable catalysts under inert atmosphere and controlled temperature (80–100 °C).

Step 4: Methyl linker attachment

The methyl linkage connecting the carbamate to the piperidine ring can be introduced via reductive amination or alkylation strategies, often involving formaldehyde or equivalent reagents and subsequent reduction.

Step 5: Purification

The final product is purified by silica gel column chromatography using gradients of hexane and ethyl acetate or by recrystallization to achieve high purity.

Detailed Reaction Conditions and Examples

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Benzylation of piperidine | Piperidine + benzyl chloride, triethylamine, DCM, 0 °C to rt | Forms 1-benzylpiperidine intermediate |

| 2 | Boc protection of amine | Di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM, 0 °C to rt, 18 h | Protects amine as tert-butyl carbamate |

| 3 | Pyrazin-2-yl coupling | Pyrazin-2-yl boronate ester, Pd(dppf)Cl2 catalyst, 1 M Na2CO3 aqueous, THF, 80–100 °C, 18 h | Suzuki coupling to attach pyrazinyl group |

| 4 | Methyl linker installation | Formaldehyde or equivalent, reductive amination with NaBH4 or catalytic hydrogenation | Connects carbamate via methyl linker |

| 5 | Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Isolates pure product |

Representative Synthetic Protocol from Literature

A reported synthetic sequence analogous to this compound involves:

Starting with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate as a boronate ester intermediate.

Coupling with 6-chloropyrazin-2-amine derivatives under Suzuki conditions (Pd(dppf)Cl2, Na2CO3, THF, 80–100 °C) for 18 hours to yield tert-butyl protected pyrazinyl-piperidine intermediates.

Subsequent Boc deprotection using 4N HCl in dioxane at room temperature for 2–5 hours.

Final functionalization steps including reductive amination and purification by silica gel chromatography.

This method achieves yields around 60–70% for the coupling step and provides a scalable approach for complex piperidine-pyrazine derivatives.

Industrial and Scalable Process Considerations

Use of readily available commercial starting materials such as 4-N-Boc-aminopiperidine and benzyl halides facilitates scalability.

Catalytic hydrogenation or reductive amination steps employ Raney nickel or palladium catalysts for efficient reduction.

Reaction monitoring via in-line FTIR or HPLC ensures control over reaction progress and minimizes side-products.

Continuous flow reactors can be employed to improve heat dissipation and reaction uniformity during exothermic benzylation and coupling steps, enhancing scalability and safety.

Purification at scale often involves crystallization rather than chromatography to reduce solvent use and cost.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DCM, THF | Good solubility, inertness |

| Base | Triethylamine (TEA) | Neutralizes HCl, promotes substitution |

| Catalyst | Pd(dppf)Cl2 | Facilitates Suzuki coupling |

| Temperature | 0 °C to 100 °C | Controls reaction rate and selectivity |

| Reaction Time | 18 h (coupling step) | Ensures complete conversion |

| Purification | Silica gel chromatography | Removes impurities, isolates product |

| Yield | 60–80% overall | Efficient multi-step synthesis |

Analytical and Characterization Data

NMR Spectroscopy confirms the presence of characteristic signals for tert-butyl carbamate, benzyl group, piperidine ring, and pyrazinyl moiety.

Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight (~404 g/mol for pyrazinyl derivative).

HPLC Purity typically exceeds 95% after purification.

Melting point and IR spectra further confirm the compound identity.

Notes on Related Compounds and Variations

Similar synthetic strategies are applied to related piperidine carbamates with different heteroaryl substitutions (e.g., pyridinyl, aminophenyl), adjusting coupling partners accordingly.

Modifications in protecting groups or linker length (e.g., ethyl instead of methyl) are possible by altering alkylation steps.

Enantiomeric purity can be controlled by using chiral catalysts or resolution techniques if stereochemistry is relevant.

Chemical Reactions Analysis

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound featuring a tert-butyl carbamate moiety attached to a piperidine derivative, with a benzyl group and a pyrazine ring included in its structure. The molecular formula is C22H30N4O2, and the molecular weight is 382.5 g/mol .

Potential Applications

- Pharmacological Properties Compounds containing piperidine and pyrazine motifs are often investigated for their pharmacological properties. Similar compounds have demonstrated a range of biological activities.

- Interaction Studies Interaction studies could focus on its binding affinity to biological targets, like receptors or enzymes relevant to its proposed therapeutic effects, as well as its interactions with other drugs to assess potential synergies or antagonistic effects.

- CNS Activity this compound may have potential CNS activity.

Structural Similarity

The compound stands out because of its combination of structural elements, potentially giving it distinct pharmacological properties compared to similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Piperidine + Pyrazine + Carbamate | Potential CNS activity |

| N-Boc-Piperidine | Piperidine with Boc protection | Antidepressant properties |

| Benzyl-Pyrazine | Contains benzene and pyrazine | Antimicrobial effects |

| Phenyl Carbamate | Simple aromatic carbamate | Varies widely depending substituents |

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tert-butyl carbamate derivatives featuring piperidine cores and aromatic substituents. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Impact on Solubility: Pyrazine-containing analogs (e.g., Target, Analog 1) exhibit lower aqueous solubility compared to hydroxymethyl or cyano-substituted derivatives due to reduced polarity . The trifluoromethyl group in Analog 3 significantly increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .

Biological Activity: Benzyl and pyrazine moieties in the target compound are associated with kinase inhibition (IC₅₀ ~50 nM in preliminary assays for JAK2 inhibition) . Analog 2’s cyano group enhances binding to adenosine receptors (Kᵢ = 12 nM vs. 85 nM for the target) .

Synthetic Challenges :

- Pyrazine ring installation often requires stringent conditions (e.g., Pd catalysts, inert atmosphere) compared to pyridine or phenyl analogs .

- tert-Butyl carbamate deprotection in Analog 4 is achieved via acidic conditions (HCl/dioxane), whereas fluorinated analogs (e.g., Analog 3) require milder methods .

Biological Activity

The compound tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a piperidine ring substituted with a benzyl group and a pyrazine moiety, which may contribute to its biological properties.

Research indicates that compounds containing piperidine and pyrazine moieties exhibit various biological activities, including:

- Anticancer Activity : Piperidine derivatives have been shown to induce apoptosis in cancer cells. Studies suggest that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .

- Cholinesterase Inhibition : Some derivatives demonstrate the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

- Cancer Therapy :

- Neurodegenerative Disorders :

- Antimicrobial Activity :

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The following table summarizes key findings from recent research:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 15 | Induction of apoptosis | |

| AChE Inhibition | 10 | Competitive inhibition of enzyme activity |

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study evaluated the cytotoxic effects of piperidine derivatives on FaDu cells, revealing that the compound significantly reduced cell viability through apoptosis pathways.

- Neuroprotective Effects :

Q & A

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.